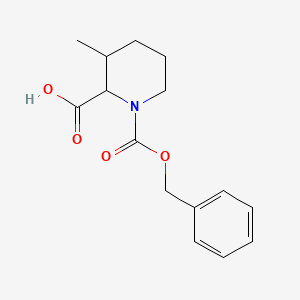

1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid

描述

1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the piperidine ring, and a carboxylic acid group at the 2-position of the ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid typically involves the protection of the amine group of 3-methylpiperidine with a benzyloxycarbonyl (Cbz) group, followed by carboxylation at the 2-position. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and carboxylation steps.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

化学反应分析

Types of Reactions: 1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

科学研究应用

Pharmaceutical Applications

1. Antagonists for Alpha-Adrenergic Receptors

The compound has been investigated for its role as a selective antagonist for the alpha2C adrenergic receptor subtype. These receptors are implicated in several physiological processes, including the modulation of neurotransmitter release and regulation of blood pressure. The ability of 1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid to selectively target these receptors suggests potential therapeutic applications in treating mental health disorders and conditions related to stress-induced disturbances. Studies have indicated that compounds with similar structures exhibit efficacy in managing anxiety and depression symptoms by modulating central nervous system activity .

2. Drug Development

Research has shown that derivatives of this compound can serve as intermediates in the synthesis of more complex pharmacologically active agents. For example, modifications to the piperidine ring or the benzyloxycarbonyl group can yield new compounds with enhanced biological activity or improved pharmacokinetic properties. This aspect is particularly relevant in the development of novel medications targeting neurological disorders .

Cosmetic Applications

1. Skin Care Formulations

The compound's properties make it a candidate for use in cosmetic formulations aimed at skin health. Its potential anti-inflammatory and moisturizing effects can be beneficial in products designed for sensitive or irritated skin. A study highlighted the formulation of topical agents that included similar piperidine derivatives, demonstrating improved skin hydration and reduced irritation compared to standard formulations .

2. Stability and Efficacy Testing

Before market introduction, cosmetic products containing this compound undergo rigorous testing to ensure safety and efficacy. Research emphasizes the importance of assessing bioavailability and skin penetration characteristics, which are crucial for topical formulations. The compound's structure allows for better interaction with skin barriers, potentially enhancing its effectiveness as a cosmetic ingredient .

Material Science Applications

1. Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing functional polymers. Its ability to undergo various chemical reactions makes it suitable for creating materials with specific properties, such as increased thermal stability or enhanced mechanical strength. Research into polymer composites incorporating this compound has shown promising results in developing materials for electronics and packaging applications .

Table 1: Summary of Applications

作用机制

The mechanism of action of 1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group acts as a protecting group, allowing selective reactions at other functional sites. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity.

相似化合物的比较

- 1-((Benzyloxy)carbonyl)piperidine-2-carboxylic acid

- 3-Methylpiperidine-2-carboxylic acid

- 1-((Benzyloxy)carbonyl)-4-methylpiperidine-2-carboxylic acid

Uniqueness: 1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid is unique due to the specific positioning of the methyl group at the 3-position of the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of the benzyloxycarbonyl group also provides distinct protective properties, making it valuable in synthetic chemistry.

生物活性

1-((Benzyloxy)carbonyl)-3-methylpiperidine-2-carboxylic acid (CAS No. 1692110-84-1) is a compound that has garnered attention for its potential biological activities, particularly in the realms of cancer therapy and neuroprotection. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₁₅H₁₉NO₄. The structure includes a piperidine ring, which is known for its biological significance, and a benzyloxycarbonyl group that enhances its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉NO₄ |

| Molecular Weight | 279.32 g/mol |

| CAS Number | 1692110-84-1 |

Anticancer Properties

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant anticancer activity. For instance, a study highlighted its ability to induce apoptosis in FaDu hypopharyngeal tumor cells, showing enhanced cytotoxicity compared to the reference drug bleomycin . This effect is attributed to the compound's structural features that allow better interaction with protein binding sites, enhancing its efficacy against cancer cells.

Neuroprotective Effects

The compound also shows promise in neuroprotection, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research has suggested that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown . In vitro studies demonstrated that compounds similar to this compound could penetrate the blood-brain barrier (BBB), making them potential candidates for treating cognitive decline associated with Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Inhibition of AChE and BChE leads to increased levels of acetylcholine, which is beneficial for cognitive function.

- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress, a key factor in neurodegeneration .

- Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways, leading to cell death and reduced tumor growth .

Case Studies

- Cancer Cell Study : A comparative analysis was conducted using FaDu cells treated with various concentrations of this compound. Results indicated a dose-dependent increase in cytotoxicity, with significant apoptosis observed at higher concentrations.

- Neuroprotection Assessment : In a study involving SH-SY5Y neuroblastoma cells, the compound demonstrated protective effects against hydrogen peroxide-induced oxidative stress. The results suggest its potential use as a neuroprotective agent in conditions characterized by oxidative damage .

属性

IUPAC Name |

3-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-11-6-5-9-16(13(11)14(17)18)15(19)20-10-12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLKKUUMSBCHLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。